molecular formula C8H6ClNS B13655486 5-Chlorobenzo[b]thiophen-2-amine

5-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13655486
M. Wt: 183.66 g/mol
InChI Key: HFNRXYGIDNCMHB-UHFFFAOYSA-N
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Description

5-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 5-position of the benzothiophene ring adds unique chemical properties to this compound, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chlorobenzaldehyde with thiourea to form the benzothiophene ring, followed by amination and chlorination steps .

Industrial Production Methods

Industrial production methods for 5-Chlorobenzo[b]thiophen-2-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

5-Chlorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2

InChI Key

HFNRXYGIDNCMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)N

Origin of Product

United States

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